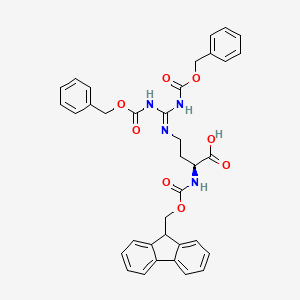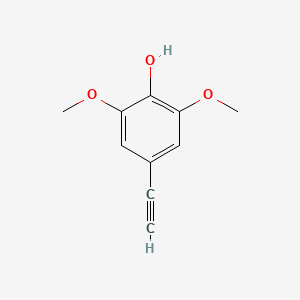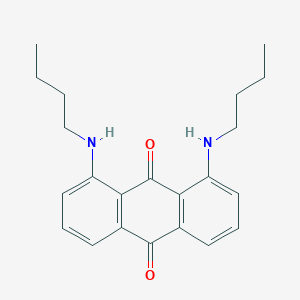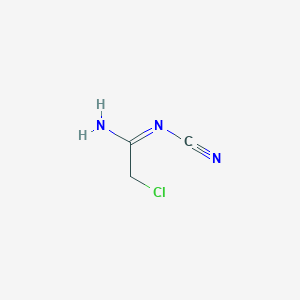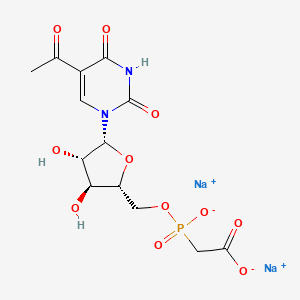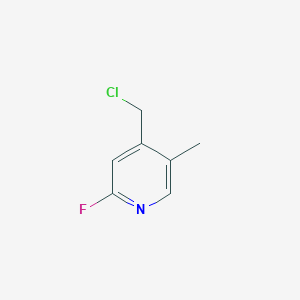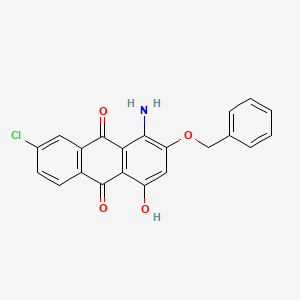![molecular formula C9H9N3O B13140063 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)
1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a benzotriazole ring substituted with a methyl group at the 1-position and an ethanone group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission . The exact pathways and molecular targets depend on the specific application and context.
相似化合物的比较
- 1-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone
- 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)ethanone
- 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)ethanone
Comparison: 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone is unique due to the specific position of the ethanone group on the triazole ring. This positional isomerism can lead to differences in chemical reactivity and biological activity. For instance, the 7-position substitution may result in different binding affinities to molecular targets compared to other positional isomers .
属性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC 名称 |
1-(3-methylbenzotriazol-4-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)7-4-3-5-8-9(7)12(2)11-10-8/h3-5H,1-2H3 |
InChI 键 |
ZSLNDYSNXUFOJU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C2C(=CC=C1)N=NN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


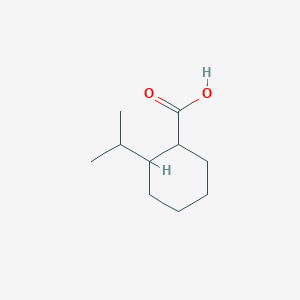


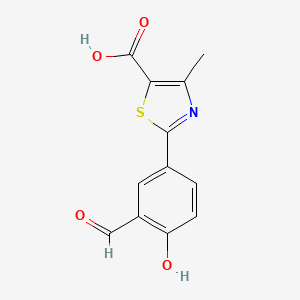
![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
